

Technical Guide: Physical Properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

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Compound of Interest

Compound Name: (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**, a chiral building block relevant in medicinal chemistry and organic synthesis. The information is compiled from various sources to ensure accuracy and relevance for research and development applications.

Compound Identification and Properties

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound featuring a cyclopropane ring, a carboxamide functional group, and a specific stereochemical configuration (R). Its identity is confirmed by its unique CAS number.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The key physical and chemical properties are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	(1R)-2,2-dimethylcyclopropane-1-carboxamide	[1]
CAS Number	106462-18-4	[1][2][3]
Molecular Formula	C ₆ H ₁₁ NO	[1][3]
Molecular Weight	113.16 g/mol	[1][3][4]
Appearance	Solid	[1]
Melting Point	135-139 °C	[1]
Assay Purity	97%	[1][2]
InChI Key	YBZQRYWKYBZZNT-BYPYZUCNSA-N	[1]
SMILES String	CC1(C)C[C@H]1C(N)=O	[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for compound verification and quality control. The following sections describe standard laboratory protocols applicable to **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[5]

Methodology: Capillary Method (using a Mel-Temp or similar apparatus)

- **Sample Preparation:** A small amount of the compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, closed-end down, to pack the powder into the sealed end, filling it to a height of 1-2 mm.[6][7]

- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
- Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (135°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]
- Data Recording: Two temperatures are recorded:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the entire sample has completely liquefied.
- Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. The direction (levorotatory, (-) or dextrorotatory, (+)) and magnitude are characteristic of the substance.[8][9]

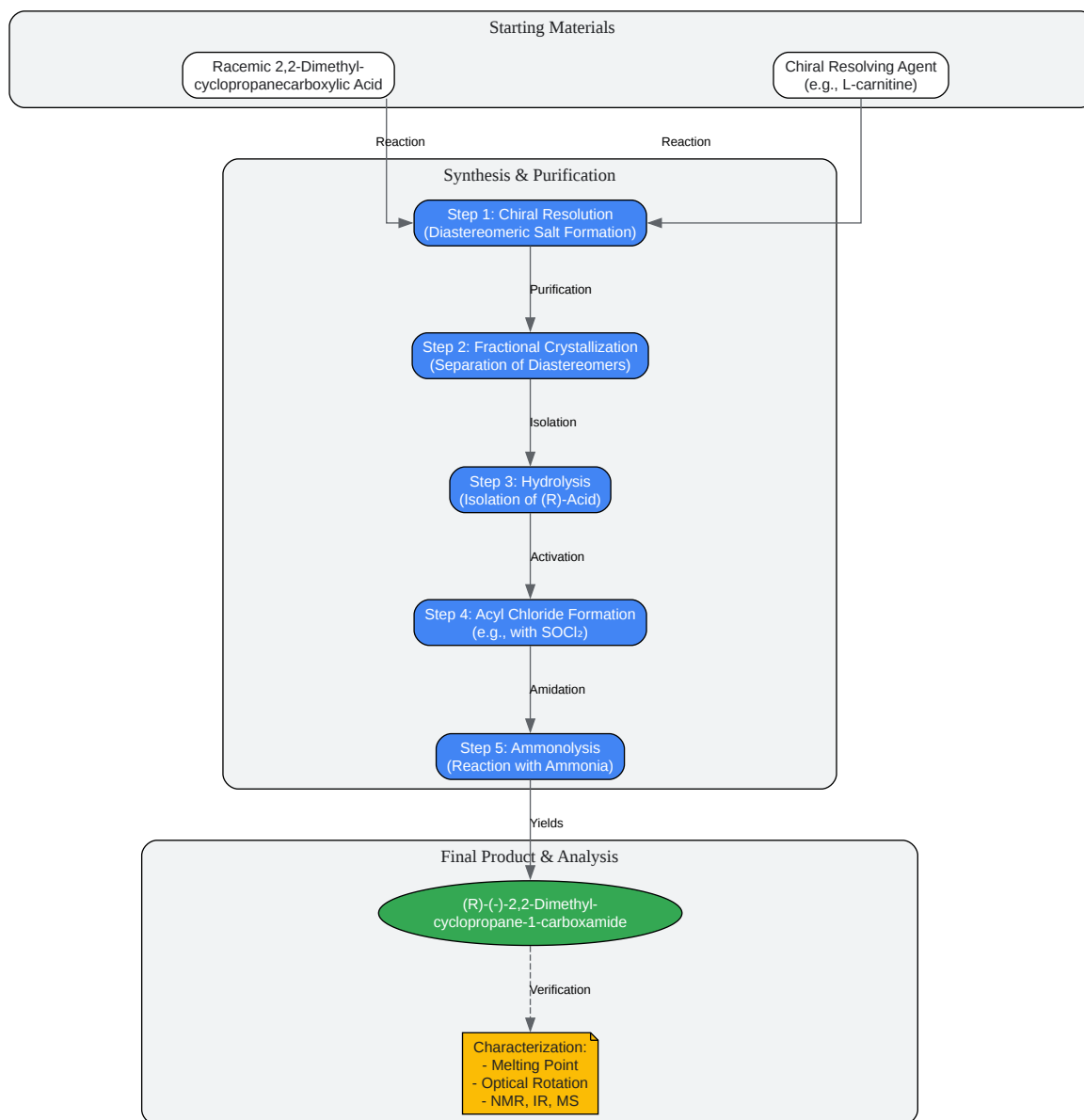
Methodology: Polarimetry

- Solution Preparation: A precise mass of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is accurately weighed and dissolved in a specified solvent (e.g., methanol or chloroform) using a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[8]
- Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated by placing a polarimeter tube filled only with the pure solvent in the sample chamber.[9]
- Sample Measurement: The solvent-filled tube is replaced with a tube of a known path length (l), typically 1 or 2 decimeters (dm), carefully filled with the prepared sample solution, ensuring no air bubbles are present.[8][10]
- Observation: The observed angle of rotation (α) is measured. For visual polarimeters, this involves rotating the analyzer until the light intensity in the split-field eyepiece is uniform.[8] Multiple readings are taken and averaged to minimize error.[9]

- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length in decimeters (dm)
 - c = concentration in g/mL The measurement temperature (T) and the wavelength of light used (typically the sodium D-line, 589 nm) are reported with the result, for example, $[\alpha]^{20}_D$.
[\[8\]](#)[\[9\]](#)

Logical and Experimental Workflows

Visual diagrams are essential for representing complex relationships and processes in scientific research. Below is a workflow illustrating a generalized synthetic pathway for producing a chiral cyclopropane carboxamide, which is relevant to the target compound's structural class.



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Caption: Generalized workflow for the synthesis of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.

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